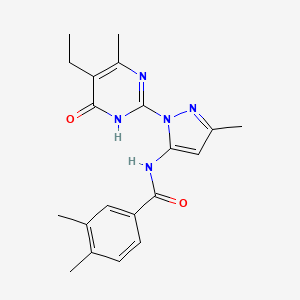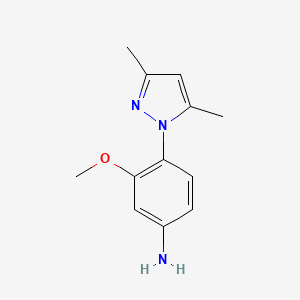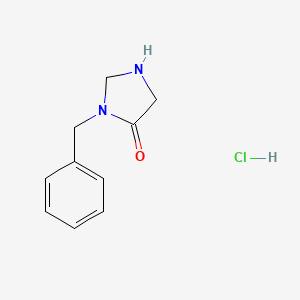![molecular formula C20H15N3O B2624001 N-[3-(1H-1,3-benzodiazol-2-yl)phenyl]benzamide CAS No. 364620-71-3](/img/structure/B2624001.png)
N-[3-(1H-1,3-benzodiazol-2-yl)phenyl]benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“N-[3-(1H-benzimidazol-2-yl)phenyl]benzamide” is a benzimidazole derivative. Benzimidazole derivatives have been studied for their significant hypoglycemic effects for the therapy of type-2 diabetes (T2D) in animal as well as human models . Some newer N-benzimidazol-2yl substituted benzamide analogues were prepared and assessed for activation of human glucokinase (GK) .
Synthesis Analysis
The synthesis of “N-[3-(1H-benzimidazol-2-yl)phenyl]benzamide” involves the preparation of N-benzimidazol-2yl substituted benzamide analogues . The process involves reacting ortho-phenylenediamines with benzaldehydes using sodium metabisulphite as an oxidation agent in a mixture of solvent under mild condition .Molecular Structure Analysis
The molecular structure of “N-[3-(1H-benzimidazol-2-yl)phenyl]benzamide” was assessed through molecular docking investigations for predicting the bonding interactions of these derivatives with the residues in the allosteric site of GK protein .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of “N-[3-(1H-benzimidazol-2-yl)phenyl]benzamide” include the reaction of ortho-phenylenediamines with benzaldehydes .Wissenschaftliche Forschungsanwendungen
Antimicrobial and Antitubercular Agents
- N-benzimidazol-1-yl-methyl-benzamide derivatives have shown significant in vitro antimicrobial activity against various bacterial and fungal strains. These include Escherichia coli, Pseudomonas aeruginosa, Bacillus subtilis, Staphylococcus aureus, Candida albicans, and Aspergillus niger. The compounds were characterized using spectral and analytical techniques, highlighting their potential as effective antimicrobial compounds (Sethi, Arora, Saini, & Jain, 2016).
- Another application is in the treatment of tuberculosis. Substituted benzimidazoles have been evaluated for their anti-tubercular activity against various strains of mycobacterium species. This suggests their potential role in developing new anti-tubercular agents (Manivannan, Pharmaceutical, 2019).
Anticancer Research
- Compounds containing the benzimidazole moiety, such as N-(2-(1H-benzo[d]imidazol-2-yl)Phenyl)-2-(Substituted-styryl)Aniline, have been studied for their anti-proliferative activity. These compounds, particularly DSTYR4, showed potent antiproliferative activity against cancer cell lines, including non-small cell lung cancer and human colorectal cancer. This research underscores the importance of small molecular weight ligands in experimental oncology (Chhajed, Gupta, Kshirsagar, Tomar, Mahapatra, & Sundararajan, 2020).
- Synthesized benzimidazole derivatives, like N-[2-(1H-benzoimidazol-2-yl)-phenyl]-4-butoxy-benzamide, have demonstrated potential antitumor effects and excellent bioactivities, suggesting their application in cancer research (Bin, 2015).
Anti-inflammatory Applications
- Benzimidazole derivatives have also been tested for anti-inflammatory activity. In a study, these derivatives showed significant anti-inflammatory effects determined by the rat-paw-oedema method. This highlights their potential use as anti-inflammatory agents (Bhor & Sable, 2022).
Wirkmechanismus
The mechanism of action of “N-[3-(1H-benzimidazol-2-yl)phenyl]benzamide” involves the activation of human glucokinase (GK). The derivatives of “N-[3-(1H-benzimidazol-2-yl)phenyl]benzamide” showed significant hypoglycemic effects for the therapy of type-2 diabetes (T2D) in animal as well as human models .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
N-[3-(1H-benzimidazol-2-yl)phenyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15N3O/c24-20(14-7-2-1-3-8-14)21-16-10-6-9-15(13-16)19-22-17-11-4-5-12-18(17)23-19/h1-13H,(H,21,24)(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQPPCWQBNXUGJV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC2=CC=CC(=C2)C3=NC4=CC=CC=C4N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-([2,4'-bipyridin]-4-ylmethyl)-2-bromobenzenesulfonamide](/img/structure/B2623924.png)


![9-(1,1-dioxidotetrahydrothiophen-3-yl)-3-(2-methoxyphenyl)-9,10-dihydro-4H,8H-chromeno[8,7-e][1,3]oxazin-4-one](/img/structure/B2623927.png)
![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-3-methylbenzamide](/img/structure/B2623929.png)

![N-(2,5-difluorophenyl)-2-((8-ethyl-3-phenyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide](/img/structure/B2623931.png)



![(2E)-3-[1-(2-methylpropyl)-1H-pyrazol-3-yl]prop-2-enoic acid](/img/structure/B2623938.png)

![N-(2-(4-(benzo[c][1,2,5]thiadiazole-5-carbonyl)piperazin-1-yl)ethyl)thiophene-3-carboxamide hydrochloride](/img/structure/B2623941.png)
